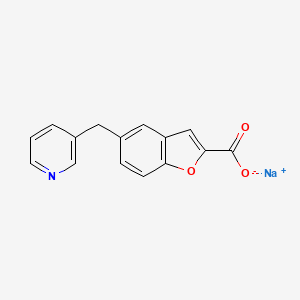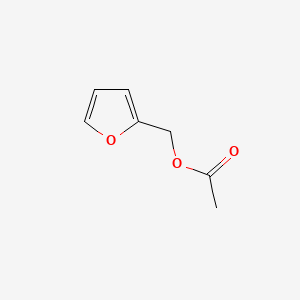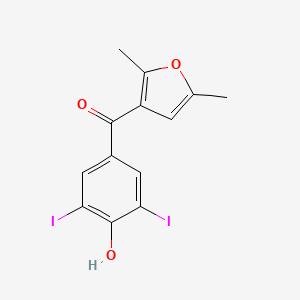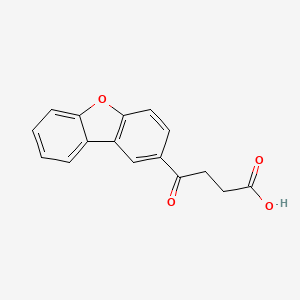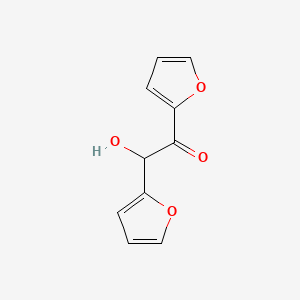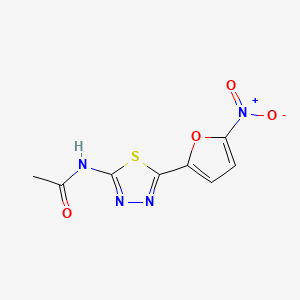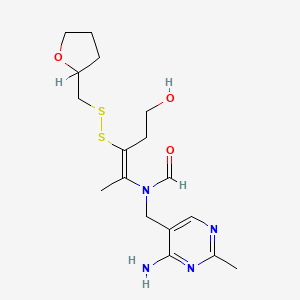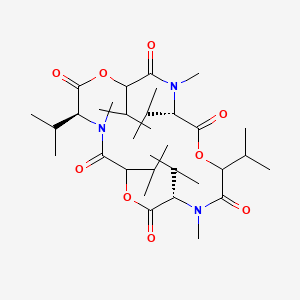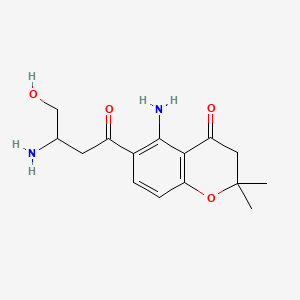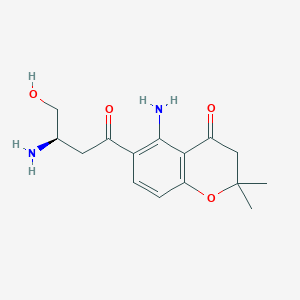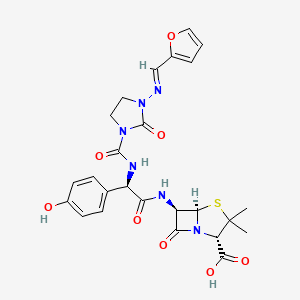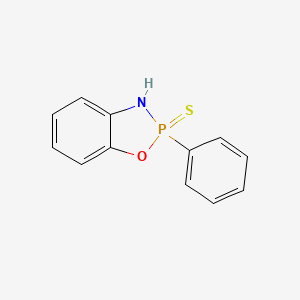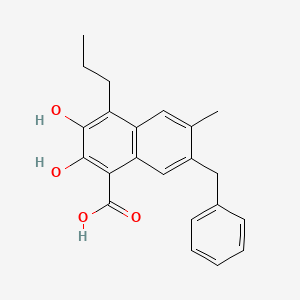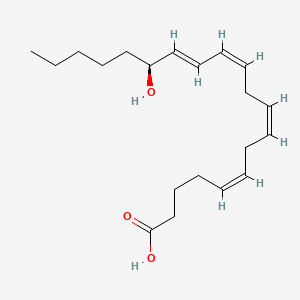
依库莫克雷特
描述
科学研究应用
Chemistry: It is used as a model compound to study the metabolism of eicosanoids and their biological effects.
化学反应分析
Icomucret undergoes several types of chemical reactions, including:
Oxidation: Icomucret can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Icomucret can participate in substitution reactions, particularly involving its hydroxyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically other hydroxyeicosatetraenoic acids and their derivatives .
作用机制
Icomucret exerts its effects primarily by modulating the activity of lipoxygenase enzymes, particularly 5-lipoxygenase and 15-lipoxygenase . It inhibits the formation of leukotriene B4, a potent inflammatory mediator, and reduces neutrophil chemotaxis. Additionally, Icomucret stimulates the secretion of mucins from conjunctival and corneal epithelial cells, which helps alleviate symptoms of Dry Eye Syndrome .
相似化合物的比较
Icomucret is similar to other hydroxyeicosatetraenoic acids, such as 12-hydroxyeicosatetraenoic acid and 5-hydroxyeicosatetraenoic acid. it is unique in its specific inhibition of leukotriene B4 formation and its ability to stimulate mucin secretion . Other similar compounds include:
12-hydroxyeicosatetraenoic acid: Another hydroxyeicosatetraenoic acid with different biological activities.
5-hydroxyeicosatetraenoic acid: Known for its role in inflammatory pathways but with distinct mechanisms compared to Icomucret.
属性
IUPAC Name |
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFATNQSLKRBCI-VAEKSGALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031956 | |
| Record name | 15-Hydroxyicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003876 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54845-95-3 | |
| Record name | 15(S)-HETE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54845-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icomucret [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054845953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Hydroxyicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54845-95-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICOMUCRET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44JHK6G39Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 15-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003876 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 15(S)-HETE exerts its biological effects through various signaling pathways, often acting as a lipid mediator. It can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory properties. [, ] This activation has been linked to neuroprotection in models of cerebral ischemia and intracerebral hemorrhage. [, ] 15(S)-HETE can also stimulate angiogenesis through the PI3K-Akt-mTOR-S6K1 signaling pathway. [, ] In the context of inflammation, 15(S)-HETE can modulate neutrophil migration by influencing their responsiveness to platelet-activating factor (PAF). [] It also contributes to vascular wall remodeling by activating EGFR, leading to Src-Jak2-STAT3-dependent MCP-1 expression. []
ANone:
- Spectroscopic Data: Specific spectroscopic data (NMR, IR, etc.) for 15(S)-HETE can be found in various databases and publications. The synthesis of 15(S)-HETE sodium salt for clinical trials, utilizing a biooxidation process, has been described. []
ANone: The research papers provided focus primarily on the biological activities and signaling pathways of 15(S)-HETE rather than its material properties. Information on its compatibility with various materials and its stability under different conditions would require further investigation.
A: 15(S)-HETE is not an enzyme and therefore doesn't possess catalytic properties in the traditional sense. It is a product of enzymatic activity, primarily generated by 15-lipoxygenases (15-LOX). [, ]
A: While the provided abstracts don't detail specific computational studies on 15(S)-HETE, a 3D model for dipetalodipin (DPTL), a protein that binds to 15(S)-HETE, has been developed. [] This modeling contributes to understanding the structural basis of DPTL’s interaction with 15(S)-HETE.
A: Studies have shown that the biological activity of 15(S)-HETE is stereospecific, meaning its effects are dependent on its three-dimensional structure. For example, 15(S)-HETE is a more potent inhibitor of neutrophil migration than its enantiomer, 15(R)-HETE. [] Furthermore, modification of 15(S)-HETE, such as esterification, can alter its cellular uptake and metabolism. []
ANone: Research on 15(S)-HETE primarily revolves around its biological activity and mechanisms of action. Information regarding its stability under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability would require further research.
ANone: Specific SHE (Safety, Health, and Environment) regulations for 15(S)-HETE would depend on the context of its use (research, manufacturing, etc.) and may vary depending on local regulations. General laboratory safety practices and appropriate handling of potentially bioactive compounds should always be followed.
ANone: Numerous studies have demonstrated the biological activity of 15(S)-HETE in both in vitro and in vivo settings:
- In vitro: 15(S)-HETE stimulates human retinal microvascular endothelial cell (HRMVEC) migration and tube formation, key processes in angiogenesis. [] It also promotes the secretion of ocular mucins in human conjunctival tissue. []
- In vivo: In a rabbit model, topical 15(S)-HETE protects the cornea from desiccation-induced injury. [] 15(S)-HETE also stimulates angiogenesis in Matrigel plug assays. [] In a mouse model of intracerebral hemorrhage, exogenous 15(S)-HETE shows neuroprotective effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


